Bifuhalol hexaacetate

Description

Properties

CAS No. |

56318-98-0 |

|---|---|

Molecular Formula |

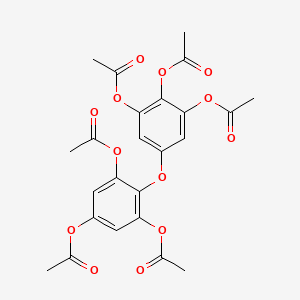

C24H22O13 |

Molecular Weight |

518.4 g/mol |

IUPAC Name |

[3,5-diacetyloxy-4-(3,4,5-triacetyloxyphenoxy)phenyl] acetate |

InChI |

InChI=1S/C24H22O13/c1-11(25)31-17-7-21(34-14(4)28)24(22(8-17)35-15(5)29)37-18-9-19(32-12(2)26)23(36-16(6)30)20(10-18)33-13(3)27/h7-10H,1-6H3 |

InChI Key |

QUJHNDWFXKUMFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)OC2=CC(=C(C(=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Extraction of Bifuhalol from Brown Seaweeds

Solid-Liquid Extraction (SLE)

Solid-liquid extraction remains the most widely used method for isolating phlorotannins from brown algae. The efficiency of SLE depends on solvent polarity, temperature, extraction time, and particle size of the algal biomass. Ethanol-water mixtures (70–80% ethanol) and acetone-water systems (70% acetone) are optimal for extracting bifuhalol due to their ability to solubilize polar phlorotannins while minimizing co-extraction of polysaccharides. For instance, a 70% acetone solution at a 10:1 solvent-to-biomass ratio extracted 231.95 ± 8.97 μg phloroglucinol equivalents (PGE)/mg from Fucus vesiculosus. Acidified solvents (pH 2–3) further improve yield by stabilizing phenolic structures.

Table 1: Optimized SLE Conditions for Phlorotannin Extraction

Advanced Extraction Techniques

Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) significantly enhance phlorotannin recovery by disrupting algal cell walls. MAE at 50–70°C with 70% acetone achieves a 15–20% higher yield than conventional SLE. UAE employs frequencies of 20–40 kHz to generate cavitation, releasing bound bifuhalol into solvents like acidified methanol. Enzymatic pretreatment with cellulase or viscozyme further increases extraction efficiency by hydrolyzing algal cellulose.

Acetylation of Bifuhalol to Hexaacetate

Chemical Acetylation Protocol

Bifuhalol hexaacetate is synthesized via acetylation of the six hydroxyl groups in bifuhalol using acetic anhydride as the acetylating agent. The reaction is catalyzed by pyridine or 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Procedure :

- Dissolve bifuhalol (1 mmol) in dry dichloromethane (DCM).

- Add acetic anhydride (6 mmol) and DMAP (0.1 mmol).

- Stir at 25°C for 12–24 hours under nitrogen atmosphere.

- Quench the reaction with ice-cold water and extract with DCM.

- Purify the crude product via silica gel chromatography (ethyl acetate/hexane, 1:3).

Optimization of Reaction Conditions

The acetylation efficiency depends on the molar ratio of acetic anhydride to bifuhalol, reaction time, and catalyst concentration. A 6:1 molar ratio ensures complete acetylation of all hydroxyl groups, while excess acetic anhydride (>8:1) leads to side reactions. DMAP increases reaction rates by facilitating the formation of the acetyl-oxygen bond.

Table 2: Acetylation Parameters for this compound Synthesis

Purification and Structural Characterization

Chromatographic Purification

Crude this compound is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile-water gradient elution. Hydrophilic interaction liquid chromatography (HILIC) is preferred for separating acetylated phlorotannins due to their polar nature.

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound (C₃₀H₃₂O₁₂). Negative-ion electrospray ionization (ESI) detects the deprotonated molecule [M−H]⁻ at m/z 583.1445, with characteristic fragments at m/z 541 (loss of acetyl group) and 325 (phloroglucinol core).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) displays six acetyl methyl signals at δ 2.25–2.35 ppm and aromatic protons at δ 6.10–6.30 ppm. ¹³C NMR confirms six acetyl carbonyl carbons at δ 169–171 ppm and the phloroglucinol backbone at δ 95–160 ppm.

Chemical Reactions Analysis

Acetylation and Structural Stability

Bifuhalol hexaacetate is synthesized via peracetylation of bifuhalol, a process that enhances stability by reducing hydroxyl group reactivity. Acetylation protects against oxidation and hydrolysis, critical for pharmaceutical and biochemical applications .

| Property | Bifuhalol | This compound |

|---|---|---|

| Molecular Formula | C<sub>12</sub>H<sub>10</sub>O<sub>7</sub> | C<sub>24</sub>H<sub>22</sub>O<sub>13</sub> |

| Molecular Weight (g/mol) | 266.20 | 518.40 |

| Key Functional Groups | 6 phenolic –OH | 6 acetyl (–OAc) |

| Stability | Prone to oxidation | Enhanced shelf life |

Halogenation Reactions

Halogenation studies on acetylated phlorotannins reveal that this compound can undergo electrophilic substitution. For example, chlorination at the 3[A] position yields 3[A]-chlorothis compound, confirmed via <sup>13</sup>C NMR .

| Reaction Type | Conditions | Product |

|---|---|---|

| Chlorination | Cl<sub>2</sub> in acetic acid, 25°C | 3[A]-Chlorothis compound |

| Iodination | I<sub>2</sub>/KI, H<sub>2</sub>O<sub>2</sub> | 2[D’]-Iododiphlorethol pentaacetate |

Biochemical Interactions

Molecular dynamics simulations demonstrate this compound’s ability to bind viral proteins (e.g., SARS-CoV-2 main protease) through:

-

Hydrogen bonding : Interactions with Pro323, Lys267, and Thr319 residues .

-

Hydrophobic contacts : Stabilization via phenyl-acetyl groups with Ile266 and Phe321 .

| Target Protein | Binding Affinity (kcal/mol) | Key Residues Engaged |

|---|---|---|

| SARS-CoV-2 M<sup>pro</sup> | −7.2 | Cys145, His41 |

| Spike Glycoprotein | −6.8 | Asn501, Tyr505 |

Solid-State Reactivity

In pharmaceutical formulations, acetylated derivatives like this compound show reduced solid-state reactivity compared to non-acetylated analogs. Key stability factors include:

-

Glass transition temperature (T<sub>g</sub>) : Higher T<sub>g</sub> due to reduced molecular mobility .

-

Oxidation resistance : Acetyl groups prevent free radical chain reactions .

Hydrolytic Degradation

Under alkaline conditions (pH > 9), this compound undergoes deacetylation to regenerate bifuhalol. Reaction rates depend on temperature and solvent polarity .

| Condition | Half-Life (25°C) | Major Product |

|---|---|---|

| pH 7.4 (aqueous) | >30 days | This compound |

| pH 10.0 (0.1 M NaOH) | 4.2 hours | Bifuhalol |

Scientific Research Applications

Chemistry: Used as a model compound for studying polyphenolic structures and reactions.

Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.

Industry: Utilized in the development of natural preservatives and antioxidants for food and cosmetic products

Mechanism of Action

The mechanism of action of bifuhalol hexaacetate involves its interaction with various molecular targets. In antiviral research, it has been shown to bind to key viral proteins, inhibiting their function and preventing viral replication. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Hexaacetate derivatives are characterized by six acetyl groups, which improve solubility and metabolic stability. Key analogs include:

| Compound | Source | Core Structure | Key Functional Groups |

|---|---|---|---|

| Bifuhalol hexaacetate | Marine algae | Polyphloroglucinol | Six acetyl, multiple hydroxyls |

| Eckol hexaacetate | Marine algae | Dibenzodioxin | Six acetyl, ether linkages |

| Apogossypol hexaacetate | Synthetic | Binaphthyl | Six acetyl, aldehyde groups |

| Dulcitol hexaacetate | Plant/Synthetic | Sugar alcohol (galactitol) | Six acetyl, hydroxyls |

Bioactivity Comparison

Antiviral Activity

- This compound : Exhibits multi-target inhibition of SARS-CoV-2 proteins (Spro: −6.24 kcal/mol; 3CLpro: −8.10 kcal/mol) .

- Eckol hexaacetate : Strongest binding to 3CLpro (−9.10 kcal/mol), outperforming dexamethasone (−7.19 kcal/mol) .

- Diphlorethol pentaacetate : Higher oral absorption (58.84%) and MDCK permeability (70.56) than this compound .

- Difucol hexaacetate : Moderate binding to RdRp (−5.57 kcal/mol) but lower oral bioavailability (47.30%) .

Other Bioactivities

- Apogossypol hexaacetate: Converts to apogossypol in plasma, showing immunosuppressive effects by inhibiting calcineurin. However, it has low oral bioavailability and rapid clearance .

Pharmacokinetic Profiles

Q & A

Q. What are the established protocols for synthesizing bifuhalol hexaacetate, and how can researchers optimize yield and purity?

this compound, a phlorotannin derivative, is synthesized via acetylation of bifuhalol using acetic anhydride in the presence of a catalyst (e.g., pyridine). Key steps include:

- Reaction conditions : Temperature (40–60°C), stoichiometric ratio of acetic anhydride to hydroxyl groups (≥6:1), and reaction time (24–48 hours) to ensure complete acetylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the hexaacetate form. Purity is verified via TLC (Rf ≈ 0.5 in 3:7 hexane:ethyl acetate) .

- Yield optimization : Excess acetic anhydride and inert atmosphere (N₂) minimize side reactions. Post-synthesis NMR (¹H/¹³C) and GC-MS confirm structural integrity .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- GC-MS : Electron impact ionization (EI) at 70 eV identifies fragmentation patterns. Key signals include m/z 432 (molecular ion) and characteristic acetate-derived fragments (e.g., m/z 43, 60) .

- NMR : ¹H NMR (CDCl₃) shows acetyl methyl protons (δ 2.0–2.1 ppm) and aromatic protons (δ 6.5–7.0 ppm). ¹³C NMR confirms acetyl carbonyl carbons (δ 169–171 ppm) and phenolic backbone carbons .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection (280 nm) quantifies purity (>95%) and monitors degradation .

Q. What preliminary bioactivity assays are recommended for this compound?

- Antiviral activity : Dose-response assays (e.g., IC₅₀ determination) using SARS-CoV-2 pseudovirus systems, with luminescence ADP production assays to measure viral replication inhibition .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., radiometric scintillation proximity assays) to evaluate multi-target antagonism .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish safety margins (IC₅₀ > 50 μM recommended) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

- Data normalization : Control for batch-to-batch variability in compound purity (e.g., HPLC validation) and solvent effects (DMSO concentration ≤0.1%) .

- Assay standardization : Replicate protocols from high-impact studies (e.g., luminescence ADP assays with n=3 technical replicates) and use reference compounds (e.g., iridinol hexaacetate as a positive control) .

- Meta-analysis : Pool data from independent labs using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and validate dose-response trends .

Q. What experimental designs are optimal for studying this compound’s multi-target effects?

- Network pharmacology : Combine molecular docking (e.g., AutoDock Vina) with transcriptomics to map interactions with SARS-CoV-2 proteins (spike, Mpro) and host receptors (ACE2) .

- Synergy studies : Checkerboard assays to evaluate combinatorial effects with antivirals (e.g., remdesivir) using fractional inhibitory concentration (FIC) indices .

- Mechanistic validation : CRISPR-Cas9 knockout models to confirm target specificity (e.g., ACE2-deficient cells) .

Q. How can computational methods enhance the study of this compound’s structure-activity relationships?

- QSAR modeling : Train models on phlorotannin derivatives (e.g., eckol hexaacetate, difucol hexaacetate) to predict bioactivity based on substituent patterns (e.g., acetyl group positioning) .

- Molecular dynamics simulations : Analyze binding stability (RMSD < 2 Å) and interaction energies (MM-PBSA) with viral proteases over 100-ns trajectories .

- ADMET prediction : Use SwissADME or ADMETLab to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Methodological Resources

- Synthesis : Follow protocols for structurally analogous compounds (e.g., glucitol hexaacetate) with modifications for phenolic hydroxyl reactivity .

- Data reporting : Adhere to PLOS guidelines for open data (e.g., deposit raw spectra in Figshare or Zenodo) and include statistical parameters (SE, n-value) in figures .

- Safety : Refer to SDS guidelines for handling acetylated compounds (e.g., PPE, fume hood use) and first-aid measures for accidental exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.